Lapazine

Catalog No.
S640779
CAS No.
M.F
C21H18N2O
M. Wt
314.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lapazine

Product Name

Lapazine

IUPAC Name

5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C21H18N2O/c1-21(2)12-11-15-19-18(22-16-9-5-6-10-17(16)23-19)13-7-3-4-8-14(13)20(15)24-21/h3-10H,11-12H2,1-2H3

InChI Key

FZDDZFZNAODGER-UHFFFAOYSA-N

Synonyms

lapazine

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)C

Lapazine is a synthetic compound classified as a phenazine derivative, with the molecular formula C21H18N2O\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{O} and a molecular weight of 314.4 g/mol . It is primarily synthesized from lapachol, a natural product derived from the bark of certain trees in the Bignoniaceae family. Lapazine has garnered attention for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis, due to its demonstrated antibacterial properties against Mycobacterium tuberculosis .

Lapazine's chemical reactivity is largely attributed to its phenazine structure, which allows it to participate in various redox reactions. The compound can undergo oxidation and reduction processes, making it a candidate for electron transfer reactions. Additionally, Lapazine can form complexes with metal ions, potentially enhancing its biological activity or altering its solubility characteristics. The low solubility of Lapazine in aqueous environments poses challenges for its use in pharmaceutical applications, prompting research into formulation strategies to improve its bioavailability .

The primary biological activity of Lapazine lies in its antimicrobial properties. Studies have shown that Lapazine exhibits significant activity against Mycobacterium tuberculosis, including strains resistant to conventional treatments . Furthermore, it has been investigated for its potential as an antitumor agent, although more research is needed to fully elucidate its mechanisms of action and efficacy in cancer therapy.

Lapazine is synthesized through various methods that typically involve the modification of lapachol. One common approach involves the oxidation of lapachol to form β-lapachone, followed by subsequent chemical transformations to yield Lapazine. Various nanoparticle formulations have also been explored to enhance the delivery and efficacy of Lapazine, including encapsulation in alginate/chitosan microparticles that improve solubility and stability .

Lapazine's applications are primarily focused on pharmaceuticals, particularly in developing new treatments for tuberculosis and possibly other infections. Its potential use in cancer therapy is also being explored. Moreover, Lapazine-loaded nanoparticles are being studied for their effectiveness in targeted drug delivery systems, which could improve therapeutic outcomes while minimizing side effects associated with traditional drug administration methods .

Research into the interaction of Lapazine with biological systems has revealed insights into its pharmacokinetics and pharmacodynamics. Studies have investigated how Lapazine interacts with cellular membranes and various biomolecules, affecting its absorption and distribution within the body. The formulation of Lapazine into nanoparticles has been shown to enhance its cellular uptake and bioactivity against Mycobacterium tuberculosis, indicating that formulation strategies can significantly impact its therapeutic efficacy .

Lapazine shares structural similarities with other phenazine derivatives and related compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
LapacholNatural phenolic compoundAntimicrobial, anti-inflammatoryPrecursor to Lapazine; lower solubility
β-LapachonePhenanthrene derivativeAntitumor activityIntermediate in synthesis; more soluble
PhenazineAromatic heterocycleAntimicrobial propertiesBasic structure; less specific activity
Methylene BluePhenothiazine derivativeAntimicrobial, dyeUsed as a dye; broader applications

Lapazine's unique positioning stems from its specific activity against Mycobacterium tuberculosis and potential applications in drug delivery systems that enhance solubility and bioavailability compared to other similar compounds .

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of Lapazine, recorded at 400 megahertz in deuterated chloroform, provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [1]. The spectral analysis reveals seven distinct resonance signals that correspond to the different proton environments within the molecular framework.

The methyl protons located at positions C-15 and C-16 exhibit a characteristic singlet at δ 1.54 parts per million, integrating for six protons [1]. This upfield chemical shift is consistent with aliphatic methyl groups positioned away from deshielding aromatic systems. The singlet multiplicity indicates that these methyl groups are magnetically equivalent and do not couple with adjacent protons.

Table 1: Lapazine Proton Nuclear Magnetic Resonance Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (Hz)Assignment
1.54Singlet6H-Methyl groups (C-15, C-16)
2.07Triplet2HJ = 6.7Protons of C-13
3.34Triplet2HJ = 6.7Protons of C-14
7.77Multiplet4H-A ring protons (C-1, 2, 3, 6)
8.22Double duplet1HJ = 8.2, 1.1D ring protons
8.31Multiplet2H-D ring protons
9.34Multiplet1H-D ring protons

The aliphatic chain protons demonstrate clear vicinal coupling patterns. The protons at C-13 appear as a triplet at δ 2.07 parts per million with a coupling constant of 6.7 hertz, while the C-14 protons resonate as a triplet at δ 3.34 parts per million with the same coupling constant [1]. This coupling pattern confirms the presence of an ethylene bridge within the molecular structure, with the downfield shift of the C-14 protons indicating their proximity to the oxygen atom in the heterocyclic ring system.

The aromatic proton regions provide detailed information about the phenazine scaffold. The A ring protons (C-1, 2, 3, and 6) appear as a complex multiplet at δ 7.77 parts per million, integrating for four protons [1]. This chemical shift range is characteristic of aromatic protons in a benzene ring system that is part of a larger conjugated framework.

Aromatic Region Analysis

The D ring protons exhibit more complex patterns due to the extended aromatic system. A distinctive double duplet appears at δ 8.22 parts per million with coupling constants of 8.2 and 1.1 hertz, characteristic of ortho and meta coupling in substituted aromatic rings [1]. Two additional multiplets at δ 8.31 and δ 9.34 parts per million complete the aromatic proton assignments for the D ring system.

The substantial downfield shifts observed for the D ring protons, particularly the signal at δ 9.34 parts per million, indicate significant deshielding effects consistent with the electron-deficient nature of the phenazine nitrogen-containing heterocycle. These chemical shifts are characteristic of protons positioned adjacent to nitrogen atoms in aromatic heterocycles.

Nuclear Magnetic Resonance Validation

The nuclear magnetic resonance spectral data demonstrate complete consistency with literature values and theoretical predictions for the proposed Lapazine structure [2]. The integration ratios, chemical shift patterns, and coupling constants all support the molecular formula C21H18N2O and confirm the successful synthesis of the target compound.

Mass Spectrometry and Elemental Analysis

Gas Chromatography-Mass Spectrometry Analysis

Mass spectrometric analysis provides unambiguous molecular weight confirmation and fragmentation patterns that validate the Lapazine structure. Gas chromatography-mass spectrometry analysis reveals a prominent molecular ion peak at mass-to-charge ratio 314, which corresponds precisely to the calculated molecular weight for the molecular formula C21H18N2O [1].

Table 2: Lapazine Mass Spectrometry and Elemental Analysis Data

Analysis MethodResultSignificance
Molecular Ion Peakm/z 314Confirms molecular formula C21H18N2O
Molecular Weight314.4 g/molElemental composition validation
Gas Chromatography Retention Time28.588 minutesPurity and identity confirmation
Purity Assessment99%+High-quality synthetic product

The mass spectrometric fragmentation pattern provides additional structural confirmation. The base peak corresponding to the molecular ion indicates high stability of the phenazine framework under electron impact ionization conditions. This stability is characteristic of extensively conjugated aromatic systems with delocalized electron density.

Elemental Analysis Validation

Elemental analysis confirms the empirical formula through quantitative determination of carbon, hydrogen, and nitrogen content. The calculated percentages for C21H18N2O are: carbon 80.23%, hydrogen 5.77%, and nitrogen 8.91%. These values align with experimental determinations within acceptable analytical tolerances [1].

The nitrogen content determination is particularly significant for confirming the phenazine structure, as the presence of two nitrogen atoms in the heterocyclic framework is a defining characteristic of this compound class. The oxygen content, representing 5.09% of the molecular weight, corresponds to the single oxygen atom in the six-membered heterocyclic ring.

Chromatographic Purity Assessment

Gas chromatography-flame ionization detector analysis demonstrates exceptional purity, with a single peak observed at 28.588 minutes retention time [1]. This chromatographic behavior confirms the absence of significant impurities or synthetic byproducts. The sharp, symmetrical peak shape indicates homogeneous sample composition and validates the synthetic methodology employed.

The high purity level, approaching 100% by gas chromatographic analysis, meets pharmaceutical standards for analytical reference materials and supports the reliability of subsequent biological activity assessments. This purity level is particularly important for accurate minimum inhibitory concentration determinations against Mycobacterium tuberculosis strains.

Infrared and Ultraviolet-Visible Spectroscopic Data

Infrared Spectroscopic Analysis

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups within the Lapazine molecule. Although specific infrared data for Lapazine were not directly available in the analyzed sources, the spectroscopic characteristics can be predicted based on the molecular structure and comparison with related phenazine derivatives.

The phenazine framework exhibits characteristic aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region. The nitrogen-containing heterocycle contributes distinctive carbon-nitrogen stretching frequencies in the 1400-1600 wavenumber range, which are diagnostic for aromatic nitrogen heterocycles.

Table 3: Predicted Infrared Spectroscopic Regions for Lapazine

Functional GroupPredicted Frequency Range (cm⁻¹)Assignment
Aromatic C-H stretch3000-3100Phenazine ring system
Aromatic C=C stretch1450-1650Conjugated aromatic framework
C-N stretch1400-1600Nitrogen heterocycle
Aliphatic C-H stretch2850-2950Methyl and ethylene groups
C-O stretch1000-1300Oxygen-containing heterocycle

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of the extensively conjugated phenazine system. The extended π-electron system generates characteristic absorption bands in both ultraviolet and visible regions, contributing to the compound's distinctive coloration.

Phenazine derivatives typically exhibit absorption maxima in the 250-300 nanometer range corresponding to π-π* transitions within the aromatic system [3]. Additional absorption bands in the 400-500 nanometer region arise from n-π* transitions involving the nitrogen lone pairs, which contribute to the characteristic yellow-orange coloration observed in many phenazine compounds.

The electronic absorption spectrum provides valuable information about the extent of conjugation and electronic delocalization within the molecular framework. The absorption coefficients and band positions serve as fingerprint characteristics for structural identification and purity assessment.

Spectroscopic Structure Correlation

The combined spectroscopic evidence from nuclear magnetic resonance, mass spectrometry, and predicted infrared and ultraviolet-visible data provides comprehensive structural validation. Each analytical technique contributes unique information that collectively confirms the successful synthesis and characterization of Lapazine as a pure, structurally defined phenazine derivative.

The spectroscopic data demonstrate complete consistency with the proposed structure and support the molecular formula C21H18N2O. This comprehensive characterization provides the foundation for understanding the structure-activity relationships underlying Lapazine's antimycobacterial properties and guides further optimization efforts for tuberculosis treatment applications.

XLogP3

4.9

Dates

Last modified: 07-20-2023

Explore Compound Types